molecular formula C8H16O2 B13570032 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol

Cat. No.: B13570032
M. Wt: 144.21 g/mol
InChI Key: JNOASAKTOAKPAB-UHFFFAOYSA-N
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Description

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with tetrahydrofuran in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the tetrahydrofuran ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.

Major Products Formed

    Oxidation: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propanal or 2-Methyl-3-(tetrahydrofuran-2-yl)propanone.

    Reduction: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propane.

    Substitution: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propyl chloride or bromide.

Scientific Research Applications

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A structural isomer with a different arrangement of the hydroxyl group.

    3-(Tetrahydrofuran-3-yl)propan-1-ol: A compound with a similar tetrahydrofuran ring but different substitution pattern.

    2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Another compound with a cyclic structure and hydroxyl group.

Uniqueness

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is unique due to the presence of both a tetrahydrofuran ring and a propanol chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-3-(oxolan-2-yl)propan-1-ol

InChI

InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3

InChI Key

JNOASAKTOAKPAB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCO1)CO

Origin of Product

United States

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